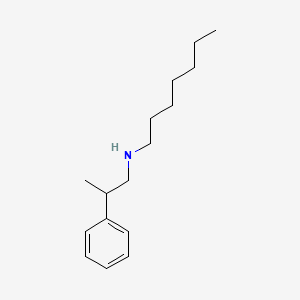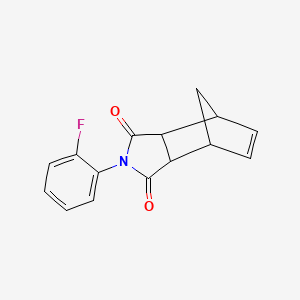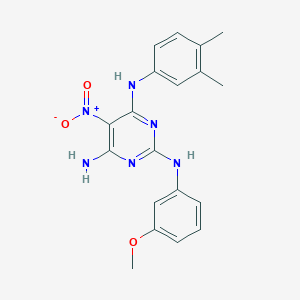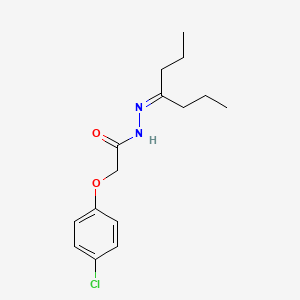
N-(2-phenylpropyl)heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylpropyl)heptan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a heptan-1-amine backbone with a 2-phenylpropyl substituent attached to the nitrogen atom. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)heptan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of heptanal with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Heptan-1-amine can be alkylated with 2-phenylpropyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropyl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
N-(2-phenylpropyl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)heptan-1-amine
- N-(2-phenylpropyl)octan-1-amine
- N-(2-phenylpropyl)hexan-1-amine
Uniqueness
N-(2-phenylpropyl)heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its heptan-1-amine backbone combined with the 2-phenylpropyl substituent makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C16H27N |
|---|---|
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N-(2-phenylpropyl)heptan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-10-13-17-14-15(2)16-11-8-7-9-12-16/h7-9,11-12,15,17H,3-6,10,13-14H2,1-2H3 |
InChI Key |
UUZNMPPAZUXXNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)


![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)

![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
![2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide](/img/structure/B12479123.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479133.png)
![N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12479141.png)
![2-Chloro-5-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B12479144.png)
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B12479148.png)
